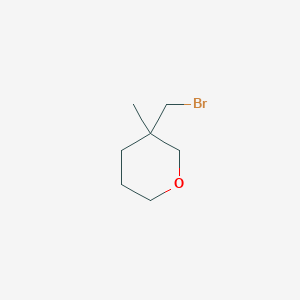

3-(Bromomethyl)-3-methyloxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

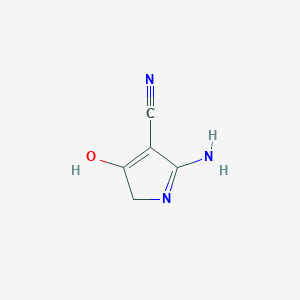

3-(Bromomethyl)-3-methyloxane is a chemical compound with the molecular formula C15H11Br . It belongs to the class of aryl bromides and is characterized by the presence of a bromine atom attached to a phenanthrene ring. The compound’s systematic name is 3-(bromomethyl)phenanthrene .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-3-methyloxane involves the bromination of phenanthrene or its derivatives. Various methods can be employed, including electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs at the 3-position of the phenanthrene ring, resulting in the formation of the desired product .

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)-3-methyloxane consists of a phenanthrene core with a bromomethyl group attached at the 3-position . The compound’s three-dimensional arrangement influences its reactivity, stability, and interactions with other molecules .

Chemical Reactions Analysis

- Reductive Elimination : Under appropriate conditions, the compound can undergo reductive elimination to release the bromomethyl group and regenerate the parent phenanthrene .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Beta-Substituted Acrylates

3-(Bromomethyl)-3-methyloxane serves as an organic building block in the synthesis of beta-substituted acrylates. These acrylates are crucial in the production of polymers with applications ranging from adhesives to coatings .

Preparation of Pharmaceutical Intermediates

This compound is used in the preparation of various pharmaceutical intermediates. For instance, it plays a role in the synthesis of beta-lactams , which are a class of antibiotics including penicillin .

Antimicrobial Agent Research

In biological research, derivatives of 3-(Bromomethyl)-3-methyloxane, such as 3-(bromomethyl)-N-ethylbenzamide, have potential as antimicrobial agents. They can be studied for their efficacy in inhibiting the growth of bacteria and other microorganisms.

Chemotherapeutic Research

The same derivatives may also be explored as chemotherapeutic agents . Their potential to act against cancer cells can be a significant area of study, contributing to the development of new cancer treatments.

Cell Biology Studies

3-(Bromomethyl)-3-methyloxane compounds can be tools for studying cell biology. They can help in understanding cell structure and function, particularly in the context of cell membrane dynamics.

Allylation of Ketones

The compound is used in the allylation of ketones, which is a method to form carbon-carbon bonds in organic synthesis. This process is fundamental in creating complex molecules for materials science and pharmaceuticals .

Synthesis of Bioactive Unsaturated Lactones

It is involved in the synthesis of bioactive unsaturated lactones, which have applications in medicinal chemistry. These lactones can be based on benzo[f]coumarin derivatives and have antioxidant properties .

Study of Potassium Channels

In the field of neuroscience, 3-(Bromomethyl)-3-methyloxane derivatives are employed to study potassium channels and their functions. Understanding these channels is crucial for developing treatments for neurological disorders .

Safety And Hazards

Propiedades

IUPAC Name |

3-(bromomethyl)-3-methyloxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(5-8)3-2-4-9-6-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMYYWQCAGPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-3-methyloxane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2915344.png)

![ethyl 2-(8-(2-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2915347.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)

![methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2915350.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)

![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)

![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)